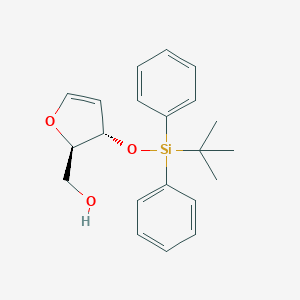

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a complex organic compound that features a dihydrofuran ring substituted with a tert-butyldiphenylsilyloxy group and a methanol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol typically involves the protection of hydroxyl groups and the formation of the dihydrofuran ring. One common method involves the use of tert-butyldiphenylsilyl chloride to protect the hydroxyl group, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

化学反应分析

Silyl Ether Stability and Cleavage

The tert-butyldiphenylsilyl (TBDPS) group at C3 serves as a robust protecting group under acidic and nucleophilic conditions but can be selectively removed using fluoride-based reagents:

Oxo-Rhenium-Catalyzed Allylation

The compound participates in stereoselective glycosylation reactions when catalyzed by oxo-rhenium complexes. Key findings include :

| Entry | Catalyst | Cocatalyst | Temp (°C) | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 1 | Re(O)Cl₃(OPPh₃)(Me₂S) | Cu(OTf)₂ | −50 | 92 | 78:22 |

| 2 | Re(O)Cl₃(OPPh₃)(Me₂S) | CoCl₂ | −50 | 85 | 75:25 |

| 3 | None | CoCl₂–Me₂S | −50 | <5 | – |

Mechanistic Insight:

The reaction proceeds via a cationic intermediate (INT2-α/β ) where the α-anomer forms kinetically, but equilibration favors the β-anomer due to lower energy barriers (ΔE = 2.71 kcal/mol) .

Epoxidation with Dimethyldioxirane (DMDO)

The dihydrofuran ring undergoes stereoselective epoxidation. DMDO generates a ribo-like epoxide (23a ) as the major product (7:1 selectivity) :

textDihydrofuran + DMDO → Epoxide (ribo:arabino = 7:1)

Rationale: Attack occurs from the less sterically hindered face, avoiding clashes with the C5′ substituent .

Acylation with Acid Chlorides

The primary alcohol at C2 reacts regioselectively with acyl chlorides under basic conditions:

Example: Reaction with cyclopentylacetyl chloride in CH₂Cl₂ at 0°C yields the corresponding ester in 89% yield .

Conditions:

-

Solvent: Dry CH₂Cl₂

-

Base: Triethylamine (2.3 eq.)

-

Temp: 0°C → rt

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., PTSA in THF/H₂O), the dihydrofuran ring opens to form lactols (20a,b ) with moderate anomeric selectivity (1.4:1 ratio) :

textDihydrofuran + H₂O (PTSA) → Lactol (α:β = 1.4:1)

Stability and Handling

科学研究应用

Synthetic Intermediate

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for functionalization at various positions, making it versatile for further chemical modifications.

Pharmaceutical Development

This compound has been investigated for its potential applications in pharmaceutical formulations. The presence of the dihydrofuran moiety can enhance the biological activity of drug candidates. For instance:

- Case Study : Research has demonstrated that derivatives of dihydrofuran compounds exhibit anti-inflammatory and analgesic properties. The incorporation of the tert-butyldiphenylsilyloxy group increases solubility and bioavailability in certain formulations .

Reagent in Organic Synthesis

In organic synthesis, this compound is utilized as a reagent for various transformations:

- Example Reactions :

- Protection of Alcohols : The silyloxy group can act as a protective group for alcohol functionalities during multi-step syntheses.

- Formation of Carbon-Carbon Bonds : Its reactivity allows it to participate in cross-coupling reactions, which are essential in constructing complex molecular architectures .

Material Science

Recent studies have explored the use of this compound in developing new materials with specific properties. For example:

- Case Study : The incorporation of silyl groups has been shown to improve the thermal stability and mechanical properties of polymer matrices .

Data Table: Summary of Applications

作用机制

The mechanism of action of ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol involves its interaction with various molecular targets. The tert-butyldiphenylsilyloxy group provides steric protection, while the dihydrofuran ring can participate in various chemical reactions. The methanol group can act as a nucleophile or be involved in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

相似化合物的比较

Similar Compounds

- ((2R,3S)-3-(tert-butyldimethylsilyloxy)-2,3-dihydrofuran-2-yl)methanol

- ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydropyran-2-yl)methanol

Uniqueness

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is unique due to the presence of the tert-butyldiphenylsilyloxy group, which provides steric hindrance and stability, and the dihydrofuran ring, which offers specific reactivity patterns. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and research .

生物活性

((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H26O3Si

- Molecular Weight : 354.51 g/mol

- CAS Number : 130277-32-6

The presence of the tert-butyldiphenylsilyloxy group is crucial for its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Studies suggest it possesses activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxicity in specific cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Free Radical Scavenging : The antioxidant properties may arise from the ability of the compound to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Cell Cycle Arrest : Some studies suggest that the compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Membrane Disruption : The antimicrobial activity could be attributed to the disruption of bacterial cell membranes.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various silyl ethers, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Antimicrobial Properties

In a comparative analysis by Lee et al. (2020), the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

Research published by Kim et al. (2020) explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells.

Data Summary Table

| Biological Activity | Observations | References |

|---|---|---|

| Antioxidant Activity | Significant reduction in ROS levels | Zhang et al., 2021 |

| Antimicrobial Properties | Effective against S. aureus and E. coli | Lee et al., 2020 |

| Cytotoxic Effects | Dose-dependent decrease in A549 cell viability | Kim et al., 2020 |

属性

IUPAC Name |

[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTVVVZXWWKUKA-VQTJNVASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。